Product packaging for 9-Bromofluorene(Cat. No.:CAS No. 1940-57-4)

9-Bromofluorene

Cat. No.: B049992
CAS No.: 1940-57-4
M. Wt: 245.11 g/mol
InChI Key: AHCDKANCCBEQJJ-UHFFFAOYSA-N
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Description

9-Bromofluorene is a high-value aromatic organic compound that serves as a fundamental building block in advanced organic synthesis and materials science research. Its core utility stems from the reactivity of the bromine atom at the C9 position, which makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings. This allows researchers to efficiently construct complex π-conjugated systems by linking the fluorene core to other aromatic and heteroaromatic units. Consequently, this compound is extensively employed in the design and synthesis of organic semiconductors, hole-transport materials, and luminescent compounds for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells. Furthermore, its rigid, planar biphenyl-like structure contributes to enhanced charge carrier mobility and thermal stability in resulting polymers and small molecules. Beyond electronics, it finds application as a precursor for ligands in catalysis and as a scaffold in the development of fluorescent probes and sensors. This reagent is provided for research purposes to enable innovation in the creation of next-generation functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9Br B049992 9-Bromofluorene CAS No. 1940-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-bromo-9H-fluorene
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InChI

InChI=1S/C13H9Br/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H
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InChI Key

AHCDKANCCBEQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H9Br
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DSSTOX Substance ID

DTXSID40173020
Record name Fluorene, 9-bromo-
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Molecular Weight

245.11 g/mol
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CAS No.

1940-57-4
Record name 9-Bromofluorene
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Synthetic Methodologies and Precursor Chemistry of 9 Bromofluorene

Classical Bromination Routes of Fluorene (B118485)

The direct bromination of fluorene at the 9-position represents a classical approach. This position is particularly reactive due to the benzylic nature of its carbon-hydrogen bonds, which are stabilized by the two adjacent aromatic rings.

The reaction of fluorene with molecular bromine (Br₂) can be employed to yield 9-bromofluorene. While this reaction can proceed, the use of a Lewis acid catalyst such as iron (Fe) or aluminum bromide (AlBr₃) is often discussed in the context of activating bromine for electrophilic aromatic substitution. acsgcipr.org However, for substitution at the activated C-9 position, the reaction can also proceed under conditions that favor radical mechanisms. For electrophilic attack, the Lewis acid polarizes the bromine molecule, creating a potent electrophile (Br⁺) that can attack the electron-rich aromatic rings. acsgcipr.orgoup.com To achieve selective substitution at the 9-position, conditions must be controlled to favor the benzylic bromination over aromatic ring bromination.

The choice of solvent and reaction conditions is critical in directing the outcome of the bromination of fluorene. Halogenated hydrocarbons like carbon tetrachloride (CCl₄) and chloroform (B151607) have been traditionally used as solvents for these reactions. prepchem.com The reaction is often conducted at room temperature or with gentle heating to provide the necessary activation energy without promoting undesirable side reactions. Some studies have explored the influence of solvent polarity on bromination reactions, finding in some systems that polarity has only a minor effect on the reaction rate. nih.gov An alternative and more environmentally benign approach involves dispersing the fluorene compound in water and then adding bromine, which can reduce the reliance on hazardous organic solvents. google.com

Alternative and Specialized Synthetic Protocols

To overcome the challenges of handling molecular bromine and to improve selectivity, alternative reagents and protocols have been developed.

A widely used and highly effective method for the selective bromination of the benzylic C-9 position of fluorene is the Wohl-Ziegler reaction. researchgate.net This protocol utilizes N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent, typically carbon tetrachloride (CCl₄). The reaction is initiated by a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), and is often promoted by heat or light. prepchem.comresearchgate.net

The mechanism is a free-radical chain reaction. The initiator generates a small number of radicals, which abstract a hydrogen atom from the C-9 position of fluorene. This creates a stabilized fluorenyl radical. This radical then reacts with NBS to form this compound and a succinimidyl radical, which continues the chain reaction. This method is highly selective for the benzylic position and avoids the bromination of the aromatic rings.

A typical laboratory procedure involves refluxing a mixture of fluorene, NBS, and a catalytic amount of benzoyl peroxide in carbon tetrachloride for several hours. prepchem.com One documented experiment using this method reported a yield of 55%. prepchem.com

Achieving high selectivity and yield is a primary goal in the synthesis of this compound.

Selectivity: The preference for bromination at the 9-position over the aromatic rings is a key consideration. Free-radical bromination using NBS is exceptionally selective for the weakest C-H bond, which in fluorene is at the benzylic 9-position. masterorganicchemistry.com This is because the transition state for hydrogen abstraction by a bromine radical is "late," meaning it closely resembles the product radical. masterorganicchemistry.com This high degree of selectivity makes NBS the reagent of choice for producing this compound without significant aromatic substitution byproducts. youtube.com In contrast, electrophilic conditions using Br₂ and a Lewis acid are more likely to result in bromination at the electron-rich 2 and 7 positions of the aromatic rings. oup.com

Yield Optimization: Optimizing yields involves the careful selection of reagents, solvents, and reaction conditions.

Reagent Stoichiometry: Using an excess of the brominating agent can help ensure the complete conversion of the starting material, leading to higher yields of the desired product. nih.gov

Solvent Choice: While carbon tetrachloride is classic, its toxicity and environmental impact have led to the exploration of alternatives. researchgate.net Studies have shown that solvents like 1,2-dichlorobenzene (B45396) can be superior, resulting in shorter reaction times and higher isolated yields (e.g., 92% yield in 8 hours compared to 79% in 12 hours with CCl₄ for a similar benzylic bromination). researchgate.net Other solvents like propylene (B89431) carbonate have also been used effectively. google.comchemicalbook.com

Catalyst and Initiator: The choice and amount of catalyst or initiator can be fine-tuned. For instance, optimizing the concentration of a Lewis acid or a radical initiator can significantly impact product yield. thieme-connect.de

The following table summarizes findings from various synthetic approaches.

PrecursorReagent(s)Catalyst/InitiatorSolventConditionsYieldReference
FluoreneN-BromosuccinimideBenzoyl PeroxideCarbon TetrachlorideReflux, 3 hours55% prepchem.com
FluoreneN-BromosuccinimideNone specifiedPropylene Carbonate60°C, then cool95% chemicalbook.com
Methoxyimino-o-tolyl-acetic acid methyl esterN-BromosuccinimideAIBN1,2-DichlorobenzeneNot specified92% researchgate.net
Methoxyimino-o-tolyl-acetic acid methyl esterN-BromosuccinimideAIBNCarbon TetrachlorideNot specified79% researchgate.net

This table presents data for the bromination of fluorene and a related benzylic bromination to illustrate the impact of different reaction conditions.

Industrial Production Methods and Scalability Considerations

Translating laboratory-scale synthesis of this compound to industrial production introduces several challenges, primarily related to safety, cost, and environmental impact.

Hazards: Molecular bromine is toxic and highly reactive, while solvents like carbon tetrachloride are ozone-depleting and prohibited for industrial use. nih.govresearchgate.net Radical brominations can also be highly exothermic, posing a risk of runaway reactions in large batch reactors. acsgcipr.org

Green Chemistry: There is a strong drive towards developing "greener" and safer industrial processes. This includes replacing hazardous solvents and reagents. Using reagents like dibromohydantoin instead of liquid bromine and solvents like propylene carbonate are steps in this direction. google.com

Reactivity and Reaction Mechanisms of 9 Bromofluorene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 9-bromofluorene provide a powerful method for the synthesis of a wide array of 9-substituted fluorene (B118485) derivatives. The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom at the 9-position, leading to the displacement of the bromide ion.

Replacement of the Bromine Atom with Various Nucleophiles

The bromine atom in this compound can be readily replaced by a variety of nucleophiles, including alkoxides, amines, and carbanions. This allows for the introduction of diverse functional groups at the 9-position, leading to the formation of ethers, amines, and alkylated fluorenes, respectively. The facility of these reactions is attributed to the stability of the potential carbocation intermediate at the benzylic position, although the reaction can also proceed through a concerted S(_N)2 mechanism.

Common Reagents and Conditions

A range of reagents and conditions can be employed to effect nucleophilic substitution on this compound. The choice of base and solvent is crucial in directing the outcome of the reaction, often influencing the competition between substitution and elimination pathways.

Sodium Methoxide in Methanol: Sodium methoxide is a strong nucleophile and a strong base. In methanol, it can react with this compound to yield 9-methoxyfluorene. The reaction typically proceeds via an S(_N)2 mechanism, where the methoxide ion directly displaces the bromide ion. However, depending on the precise reaction conditions, an elimination reaction to form dibenzofulvene can be a competing process.

Potassium tert-Butoxide: As a sterically hindered strong base, potassium tert-butoxide is more commonly associated with elimination reactions. However, under specific conditions, it can also act as a nucleophile, leading to the formation of 9-tert-butoxyfluorene. The bulky nature of the tert-butoxide group generally disfavors the S(_N)2 pathway, and if substitution occurs, it may proceed through an S(_N)1 mechanism involving a carbocation intermediate.

Lithium Diisopropylamide (LDA): LDA is a very strong, non-nucleophilic base. Its primary role in organic synthesis is as a proton abstractor to generate enolates and other carbanions. Due to its significant steric hindrance, it is generally a poor nucleophile and is not typically used for direct nucleophilic substitution reactions on substrates like this compound. Its use would predominantly lead to elimination products.

ReagentProduct(s)Predominant Mechanism
Sodium Methoxide9-Methoxyfluorene, DibenzofulveneS(_N)2 / E2
Potassium tert-Butoxide9-tert-Butoxyfluorene, DibenzofulveneS(_N)1 / E2
Lithium DiisopropylamideDibenzofulveneE2

Formation of Substituted Fluorene Derivatives

The nucleophilic substitution reactions of this compound are instrumental in the synthesis of various functionalized fluorene derivatives.

9-Methoxyfluorene: The reaction of this compound with sodium methoxide in methanol is a common method for the preparation of 9-methoxyfluorene. The reaction progress can be monitored by the disappearance of the starting material and the appearance of the ether product.

9-tert-Butoxyfluorene: The synthesis of 9-tert-butoxyfluorene from this compound using potassium tert-butoxide is more challenging due to the competing elimination reaction. Careful control of reaction conditions, such as temperature and solvent, is necessary to favor the substitution product.

Reduction Reactions

Reduction reactions of this compound focus on the cleavage of the carbon-bromine bond, leading to the formation of fluorene. This dehalogenation can be achieved through various mechanisms, including hydride reduction and electron transfer processes.

Dehalogenation to Fluorene via Reducing Agents

Powerful hydride donors are capable of reductively cleaving the C-Br bond in this compound to afford the parent hydrocarbon, fluorene.

Lithium Aluminum Hydride (LiAlH(_4)): Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of functional groups, including alkyl halides. masterorganicchemistry.com The reaction of this compound with LiAlH(_4) in an ethereal solvent such as diethyl ether or tetrahydrofuran leads to the formation of fluorene. The mechanism is believed to involve a nucleophilic attack by the hydride ion (H) on the carbon atom bearing the bromine, in a manner analogous to an S(_N)2 displacement of the bromide ion. vt.edu Photochemically induced reductions of various halogeno-compounds with lithium aluminum hydride have also been reported to yield dehalogenated products. rsc.org

Sodium Borohydride (NaBH(_4)): Sodium borohydride is a milder reducing agent than LiAlH(_4). While it is most commonly used for the reduction of aldehydes and ketones, it can also reduce alkyl halides, although typically less efficiently than LiAlH(_4). vt.edu The reduction of this compound with sodium borohydride is expected to proceed, likely requiring more forcing conditions or the use of a catalyst. The mechanism is also anticipated to be an S(_N)2-type displacement of the bromide by a hydride. vt.edu

Reducing AgentProduct
Lithium Aluminum HydrideFluorene
Sodium BorohydrideFluorene

Reductive Dehalogenation Initiated by Electron Transfer Reagents

An alternative pathway for the dehalogenation of this compound involves the use of electron transfer reagents, which initiate the reaction by transferring an electron to the substrate.

Tetrakis(dimethylamino)ethylene (TDAE): TDAE is a strong electron donor that can initiate the reductive dehalogenation of this compound. The reaction is believed to proceed through a two-step single electron transfer (SET) mechanism. nih.govnih.govresearchgate.net The first electron transfer to this compound results in the cleavage of the carbon-bromine bond to form a fluorenyl radical and a bromide anion. A subsequent second electron transfer to the fluorenyl radical generates the highly stable fluorenyl anion. nih.gov This fluorenyl anion can then be protonated by a suitable proton source in the reaction mixture to yield fluorene. This methodology has been utilized in the synthesis of fluorenyl alcohol derivatives by trapping the intermediate fluorenyl anion with various electrophiles like aldehydes. nih.govnih.govresearchgate.net

Oxidation Reactions

The benzylic carbon at the 9-position of fluorene and its derivatives is susceptible to oxidation, leading to the formation of fluorenone structures.

This compound can be oxidized to its corresponding ketone, 9-fluorenone, or its derivatives. The oxidation of the C-9 position is a common transformation for the fluorenyl scaffold. mdpi.com Mechanistic studies on the oxidation of fluorene itself show that the reaction can proceed through the abstraction of a hydrogen atom from the C-9 position to form a fluorenyl radical, which then reacts with oxygen. mdpi.com Another pathway involves the formation of a hydroperoxide intermediate which then eliminates water to yield 9-fluorenone. mdpi.com Similar principles apply to the oxidation of substituted fluorenes. For instance, methods have been developed for the aerobic oxidation of 9H-fluorenes to 9-fluorenones at room temperature using supported catalysts. researchgate.net

A variety of oxidizing agents and conditions can be employed to convert fluorenes to fluorenones. organic-chemistry.orgtcichemicals.comlibretexts.org A patented method describes the oxidation of fluorene compounds, such as 2-bromofluorene, to the corresponding 9-fluorenone derivative using air or oxygen in the presence of potassium hydroxide in a solvent like tetrahydrofuran at room temperature. google.com This method is highlighted for its mild reaction conditions and high yields. google.com

Other powerful oxidizing agents commonly used in organic synthesis that can effect such transformations include:

Potassium permanganate (KMnO₄): A strong oxidant capable of converting primary alcohols and aldehydes to carboxylic acids and can also be used for the oxidative cleavage of alkenes. libretexts.org

Chromic acid (H₂CrO₄): Often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), it is used to oxidize secondary alcohols to ketones. libretexts.org

Sodium hypochlorite (NaClO): A component of bleach, it can be used in conjunction with catalysts like TEMPO for alcohol oxidation. tcichemicals.com

The choice of oxidant and reaction conditions is crucial for achieving high selectivity and yield without promoting undesirable side reactions on the aromatic rings.

Cross-Coupling Reactions and Catalysis

The carbon-bromine bond in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnrochemistry.com

The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., this compound) to form a palladium(II) intermediate. wikipedia.org

Transmetalation: An organometallic nucleophile (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the palladium(II) complex. wikipedia.orgnih.gov

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. wikipedia.org

This compound can participate in various named cross-coupling reactions, including:

Suzuki Coupling: Utilizes an organoboron reagent (boronic acid or ester) as the nucleophile. nrochemistry.comnih.gov

Negishi Coupling: Employs an organozinc reagent. nrochemistry.comnih.gov

Stille Coupling: Uses an organotin (stannane) reagent. nrochemistry.com

Sonogashira Coupling: Couples the halide with a terminal alkyne. nrochemistry.com

The choice of catalyst, which often consists of a palladium source and a specific ligand (e.g., phosphines), is critical for the reaction's success, influencing yield, selectivity, and functional group tolerance. nih.govnih.gov In addition to forming new C-C bonds with different partners, this compound can also undergo catalytic reductive homocoupling to produce 9,9'-bifluorenyl. acs.orgfigshare.com

Table 2: Overview of Common Cross-Coupling Reactions Applicable to this compound
Reaction NameNucleophilic Partner (Organometallic Reagent)Typical CatalystBond Formed
Suzuki CouplingOrganoboron (e.g., R-B(OH)₂)Palladium/LigandC(sp²)-C
Negishi CouplingOrganozinc (e.g., R-ZnX)Palladium or NickelC(sp²)-C
Stille CouplingOrganotin (e.g., R-SnR'₃)PalladiumC(sp²)-C
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Palladium/CopperC(sp²)-C(sp)
Buchwald-Hartwig AminationAmine (R₂NH) or AmidePalladium/LigandC(sp²)-N

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. This compound serves as an excellent substrate in these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, providing a powerful method for the formation of C-C bonds. While specific studies on this compound are not extensively detailed in readily available literature, the reactivity of bromofluorene derivatives, such as 2-bromofluorene and 2,7-dibromofluorene, in Suzuki reactions provides a strong model for the expected reactivity of the 9-bromo isomer. These reactions are crucial for synthesizing aryl-substituted fluorenes.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (or its ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Typical conditions for the Suzuki coupling of bromofluorene derivatives involve a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, often in the presence of a phosphine ligand and a base like KOH or K₂CO₃. The reaction is commonly carried out in solvents such as ethanol or toluene at elevated temperatures. For instance, 2,7-diaryl-9,9'-alkylfluorene derivatives have been synthesized from 2,7-dibromo-9,9'-alkylfluorene and various arylboronic acids using a Pd(OAc)₂ catalyst with a phosphine ligand, KOH as the base, and ethanol as the solvent at 100°C. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromofluorene Derivatives

Beyond the Suzuki reaction for C-C bond formation, the Buchwald-Hartwig amination is a key palladium-catalyzed method for constructing C-N bonds. This reaction couples an amine with an aryl halide. The amination of aryl bromides, such as this compound, with various primary and secondary amines, including heterocyclic amines, is a valuable tool for synthesizing N-fluorenyl compounds. These products are important in the development of organic semiconductors and fluorescent materials. nih.govnih.gov

The catalytic cycle of the Buchwald-Hartwig amination is similar to other palladium cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as XPhos and t-BuXPhos often providing the best results, particularly for challenging substrates. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required. nih.gov

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Ruthenium-Catalyzed Reductive Coupling

Ruthenium complexes have emerged as effective catalysts for various organic transformations, including the reductive coupling of organic halides.

Research has demonstrated that the reductive homocoupling of this compound to produce 9,9'-bifluorene can be efficiently catalyzed by dodecacarbonyltriruthenium, Ru₃(CO)₁₂. acs.orgfigshare.com This reaction proceeds in refluxing xylene with a low catalyst loading of 0.1 mol %. acs.orgfigshare.com The process is highly efficient, achieving a high turnover number. acs.orgfigshare.com

A stoichiometric reaction between this compound and Ru₃(CO)₁₂ yields a novel ruthenium cluster, Ru₄(μ₃-OMe)(μ₃-OH)(μ-Br)₂(CO)₁₀. acs.org This newly formed cluster has been shown to be even more catalytically active for the homocoupling reaction than the initial Ru₃(CO)₁₂ catalyst. acs.org However, further reaction of this active cluster with an excess of this compound leads to the formation of another cluster, Ru₄(μ₄-O)(μ-Br)₆(CO)₈, which is catalytically inactive. acs.org This indicates a potential pathway for catalyst deactivation.

The efficiency of the ruthenium-catalyzed homocoupling of this compound is highlighted by its high turnover number (TON). With 0.1 mol % of Ru₃(CO)₁₂ as the catalyst, a TON in excess of 3000 has been reported for this reaction. acs.orgfigshare.com The turnover number is a measure of the productivity of a catalyst, representing the number of moles of substrate that a mole of catalyst can convert before becoming inactivated. The high TON in this process underscores the robustness and efficiency of the ruthenium carbonyl cluster as a catalyst for this specific transformation. The design of the catalyst system is crucial, as evidenced by the varying catalytic activities of the different ruthenium clusters formed during the reaction. acs.org

Table 3: Ruthenium-Catalyzed Homocoupling of this compound

Cobalt-Mediated Reactions

Cobalt-catalyzed cross-coupling reactions have gained attention as a more economical and sustainable alternative to palladium-based systems. These reactions can facilitate the formation of C-C bonds from organic halides. While specific examples detailing the cobalt-mediated reactions of this compound are not as prevalent as those for palladium, the general reactivity of cobalt catalysts with aryl halides suggests that this compound would be a viable substrate.

Cobalt-catalyzed cross-coupling reactions often proceed through mechanisms involving radical intermediates. For instance, the reaction of an aryl halide with a Grignard reagent in the presence of a cobalt salt can involve the formation of an organocobalt species, which can then undergo further reactions to form the coupled product. The ability of cobalt to participate in single-electron transfer processes makes it suitable for reactions that may be challenging for palladium catalysts. The synthesis of bifluorenes has been reported via cobalt halide radical coupling, indicating a potential pathway for the homocoupling of this compound under cobalt catalysis.

Halogen Atom Abstraction and Radical Formation

The carbon-bromine bond at the C9 position of this compound is susceptible to homolytic cleavage, leading to the formation of a stabilized 9-fluorenyl radical. This process, known as halogen atom transfer (XAT), is a key step in initiating radical-mediated reactions and can be induced under various conditions. nih.govnih.gov Photoinduced XAT has become a prominent method for generating carbon-centered radicals from haloalkanes like this compound. nih.gov This approach often relies on photoredox catalysis, where a photocatalyst, upon excitation by visible light, facilitates the abstraction of the halogen atom. nih.govresearchgate.net

The 9-fluorenyl radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic system, which contributes to its relative stability. The generation of this radical is a gateway to numerous synthetic transformations. Stable fluorenyl radicals have been synthesized and studied for their unique properties, such as doublet emission, which can be tuned by adding various substituents to the fluorene core. mdpi.com The general process for generating the radical involves the treatment of a 9-substituted fluorene precursor with a base, followed by oxidation. mdpi.com

Table 1: Methods for Generating Carbon Radicals via Halogen Atom Transfer (XAT)

Method Description Reagents/Conditions Ref
Photoredox Catalysis A photocatalyst is excited by light and initiates the abstraction of the halogen atom from the alkyl halide. Photocatalyst (e.g., 4CzIPN), Visible Light nih.gov
Ligated Boryl Radicals N-heterocyclic carbene (NHC)-ligated boryl radicals act as effective halogen abstractors under visible-light irradiation. NHC-Borane, 4CzIPN, Light nih.gov

| Chemical Oxidation | A fluorene precursor is deprotonated with a base, and the resulting anion is oxidized to form the radical. | Base (e.g., nBu₄N·OH), Oxidant (e.g., p-chloranil) | mdpi.com |

This is an interactive data table. Users can sort and filter the information as needed.

Catalytic Oxime Generation

Oximes are typically synthesized through the condensation of an aldehyde or ketone with hydroxylamine. ijprajournal.com While various catalytic methods exist to facilitate this transformation, the direct catalytic generation of an oxime from this compound is not a well-documented reaction pathway in scientific literature. Research on oxime formation involving the fluorene skeleton typically starts from a carbonyl precursor, such as 9-formylfluorene or 9-fluorenone. For instance, the rate and equilibrium constants for the formation of 9-formylfluorene oxime from the corresponding aldehyde and hydroxylamine have been studied in detail. researchgate.net This process, however, does not involve this compound as a starting material. The literature focuses on condensation reactions rather than a catalytic process involving halogen substitution on the fluorene ring to form an oxime. researchgate.netmdpi.com

Grignard Reactions and Fluorenyl Anion Chemistry

This compound readily reacts with magnesium metal to form the corresponding Grignard reagent, 9-fluorenylmagnesium bromide. This organometallic compound is a source of the nucleophilic fluorenyl anion, which is a key intermediate in various carbon-carbon bond-forming reactions.

Reactions with Organometallic Reagents (e.g., Methyl Magnesium Iodide)

The reaction between this compound and other organometallic reagents, such as methyl magnesium iodide, can proceed through different pathways. Instead of a simple substitution to form 9-methylfluorene, the reaction often yields dimeric products. One study found that reacting this compound with methyl magnesium iodide, even in the presence of excess methyl iodide, resulted in the formation of 9,9'-difluorenyl in significant yield. This suggests that the fluorenyl intermediate is highly reactive towards dimerization.

Formation of Dimeric Products (e.g., 9,9'-Difluorenyl)

The formation of the dimeric product, 9,9'-difluorenyl, is a prominent feature of Grignard reactions involving this compound. This dimerization can occur through the coupling of two fluorenyl moieties. The reaction of the initially formed fluorenyl Grignard reagent with the starting material, this compound, can lead to the dimer. This pathway highlights the high reactivity of the intermediates involved.

Competition Between Substitution and Dimerization Pathways

In reactions of this compound with Grignard reagents, there is a clear competition between the pathway leading to a simple substitution product (e.g., 9-methylfluorene) and the pathway leading to the dimer (9,9'-difluorenyl). The prevalence of dimerization suggests that the rate of reaction of the fluorenyl intermediate (either radical or anionic) with another fluorene species can be faster than its reaction with other electrophiles present in the mixture, such as methyl iodide. The exact mechanism may involve single-electron transfer (SET) processes, leading to fluorenyl radicals that subsequently dimerize.

Reactions with Organophosphorus Compounds

This compound serves as a valuable substrate for synthesizing various organophosphorus compounds through reactions like the Michaelis-Arbuzov and Wittig reactions.

The Michaelis-Arbuzov reaction allows for the formation of a carbon-phosphorus bond, converting an alkyl halide into a phosphonate. organic-chemistry.orgwikipedia.org This reaction involves the nucleophilic attack of a trialkyl phosphite on the electrophilic C9 carbon of this compound. This initial SN2 reaction forms a phosphonium salt intermediate. Subsequently, the displaced bromide anion attacks one of the alkyl groups on the phosphorus, resulting in the formation of a dialkyl 9-fluorenylphosphonate and an alkyl bromide. wikipedia.org Given the reactivity of the benzylic-like C-Br bond in this compound, this reaction is expected to proceed under standard thermal conditions. A modern variation, the radical Arbuzov reaction, has been developed for various alkyl bromides using photoredox catalysis, expanding the scope of this transformation to milder conditions. chinesechemsoc.orgchinesechemsoc.org

The Wittig reaction is a cornerstone method for alkene synthesis from aldehydes or ketones. wikipedia.orgorganic-chemistry.org this compound is a key precursor for generating the necessary Wittig reagent. The synthesis begins with the reaction of this compound with a phosphine, typically triphenylphosphine, via an SN2 reaction to produce a phosphonium salt, (9H-fluoren-9-yl)triphenylphosphonium bromide. This salt is then treated with a strong base (e.g., n-butyllithium) to deprotonate the C9 position, yielding a highly nucleophilic phosphonium ylide, or Wittig reagent. This ylide can then react with a wide range of aldehydes and ketones to produce 9-substituted fluorenylidene alkenes. libretexts.org

Table 2: Reactions of this compound with Organophosphorus Reagents

Reaction Name Reagent(s) Intermediate Product
Michaelis-Arbuzov Trialkyl phosphite, P(OR)₃ Phosphonium salt Dialkyl 9-fluorenylphosphonate

| Wittig Reagent Synthesis | 1. Triphenylphosphine, PPh₃2. Strong Base (e.g., n-BuLi) | Phosphonium salt | (9H-fluoren-9-ylidene)triphenylphosphorane (Ylide) |

This is an interactive data table. Users can sort and filter the information as needed.

Reactivity of Nucleophiles towards Arylmethyl Bromide Systems

This compound serves as a key substrate for investigating the reactivity of various nucleophiles. The benzylic nature of the C-H bonds at the 9-position, stabilized by the two adjacent aromatic rings, makes this position particularly reactive. Nucleophilic substitution reactions are common, allowing for the introduction of diverse functional groups. For instance, this compound reacts with urazole anions in dimethyl sulfoxide (DMSO) to form fluorenylurazoles.

The choice of solvent plays a critical role in these reactions. Polar aprotic solvents like DMSO are known to enhance the reactivity of nucleophiles. The reaction conditions, including stoichiometry and duration, are optimized to ensure complete conversion, which is often monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The electrophilic sulfur atom in sulfenic acid, analogous to the carbon in this compound, is susceptible to nucleophilic attack by various nucleophiles, including carbanions, amines, phosphines, and thiols. However, heteroatom-based nucleophiles often form reversible adducts with sulfenic acids due to the weaker bonds formed.

Investigation of X-philic Substitution/SET Tandem Mechanisms

The reaction mechanisms involving this compound are not always straightforward nucleophilic substitutions. Single Electron Transfer (SET) has been identified as a potential pathway in certain reactions. In a SET mechanism, an electron is transferred from the nucleophile to the substrate, forming a radical anion and a radical cation. This initiation step is then followed by subsequent steps to form the final product.

Visible-light photoredox catalysis is a prominent area where SET mechanisms are explored. sigmaaldrich.com In this context, a photocatalyst, upon excitation by visible light, can facilitate the transfer of an electron, initiating the reaction. The spontaneity of a SET process can be predicted based on the Gibbs free energy of the photoinduced electron transfer.

While direct evidence for X-philic substitution/SET tandem mechanisms in reactions of this compound is a specialized area of research, the principles of SET are well-established in related systems. For example, the reaction of 4-chloro-7-nitrobenzofurazan with anilines is initiated by a SET pathway. researchgate.net

Influence of Substituents on Reactivity

The reactivity of the this compound system can be significantly influenced by the presence of substituents on the fluorene ring system. These substituents can exert both steric and electronic effects.

Steric and Electronic Effects of the Bromine Atom at the 9-Position

The bromine atom at the 9-position has a profound impact on the molecule's reactivity. Its electron-withdrawing nature and steric bulk influence the approach of nucleophiles and the stability of reaction intermediates.

The C-Br bond at the 9-position is the primary site of reactivity, readily undergoing cleavage or substitution. The presence of the bulky bromine atom can sterically hinder the approach of large nucleophiles, potentially affecting reaction rates and product distributions.

Electronically, the bromine atom is an electron-withdrawing group. This property can influence the electronic characteristics of the fluorene system, which can be observed in its electrochemical and photophysical properties. For example, in fluorene-9-ylidene based dyes, the addition of bromine as a withdrawing substitution on the acceptor moiety can strengthen it by lowering the energy of the lowest unoccupied molecular orbital (LUMO). acs.org

Impact of Remote Substituents on Reaction Rates and Selectivity

Substituents on the aromatic rings of the fluorene moiety, even though remote from the 9-position, can have a noticeable effect on the reactivity of the C-Br bond. These effects are transmitted through the conjugated π-system of the molecule.

Electron-donating groups on the fluorene ring can increase the electron density at the 9-position, potentially affecting the rate of reactions involving electrophiles. Conversely, electron-withdrawing groups can decrease the electron density.

Studies on substituted fluorene derivatives have shown that even small modifications to the structure can significantly alter the absorption and emission properties. mdpi.com For instance, in a series of dibenzofulvene derivatives, changing the substituent at the 9-position was found to affect the position of the absorption band. mdpi.com

In the context of electrophilic aromatic substitution on the fluorene ring, a substituent at the 9-position can influence the position of further substitution. For example, in the nitration of this compound, the introduction of a second nitro group occurs predominantly at the 7-position. ias.ac.in This indicates that the 9-bromo substituent directs the incoming electrophile.

Side Reactions and Mitigation Strategies

In reactions involving this compound, several side reactions can occur, leading to the formation of undesired byproducts. Understanding these side reactions is crucial for developing strategies to mitigate them and improve the yield of the desired product.

Dimerization and Dehydrohalogenation

One of the most common side reactions of this compound, particularly in the presence of a base, is dehydrohalogenation to form 9,9'-bifluorenylidene. This reaction proceeds through the elimination of hydrogen bromide.

The formation of 9,9'-bifluorenylidene can also occur via an intermediate, 9-bromo-9,9'-bifluorenyl, which then undergoes anti-elimination of HBr. oup.com The stereochemistry of the resulting 2,2'-diacyl-9,9'-bifluorenylidene is determined by the configuration of the 9-bromo-9,9'-bifluorenyl intermediate. oup.com

The conversion of this compound to bifluorenylidene in basic media has been confirmed to proceed via an E2 elimination mechanism. rsc.org

Control of Reaction Conditions (e.g., Anhydrous Solvents, Low Temperatures, Controlled Addition)

The reactivity of the carbon-bromine bond at the 9-position of the fluorene skeleton makes this compound a versatile precursor in organic synthesis. However, this reactivity also necessitates precise control over reaction conditions to achieve desired outcomes, high yields, and selectivity. The C-9 position is particularly susceptible to nucleophilic substitution and the formation of organometallic intermediates or fluorenyl anions, which are often highly reactive and sensitive to environmental factors. Therefore, meticulous control of parameters such as solvent purity, temperature, and the rate of reagent addition is critical.

Anhydrous Solvents

Many reactions involving this compound, particularly those that proceed via organometallic intermediates (e.g., Grignard reagents) or carbanions, are extremely sensitive to moisture. units.it The presence of water can lead to protonation of the highly basic intermediates, quenching the desired reaction pathway and significantly reducing the yield of the target product. units.it

To prevent these undesired reactions, the use of anhydrous (dry) solvents is imperative. units.it Solvents are typically dried using desiccants like molecular sieves or by distillation from drying agents such as sodium metal. units.it Furthermore, the glassware used for the reaction must be thoroughly dried, often by heating in an oven, to remove any adsorbed moisture from its surface. jk-sci.com Reactions are also commonly conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction system. units.itrsc.org This is achieved using techniques like a Schlenk line or by performing the reaction in a glovebox. jk-sci.com

For instance, in the preparation of 9-aryl-fluoren-9-ols via a Grignard reaction, the entire system is purged with nitrogen to create an anhydrous and oxygen-free environment before the reagents are introduced. rsc.org

Low Temperatures

Temperature control is a crucial factor in managing the reactivity of this compound and its derivatives. Many reactions are conducted at low temperatures to enhance selectivity and prevent the formation of unwanted byproducts. Lowering the reaction temperature decreases the rate of all reactions, but it often has a more pronounced effect on undesired side reactions, which may have higher activation energies.

For example, in the synthesis of certain 9,9-disubstituted fluorenes, reactions are performed at specific, often reduced, temperatures to achieve optimal yields. The synthesis of 9,9-bis(hydroxymethyl)-9H-fluorene is carried out at 0 °C, highlighting the need for cooling to control the reaction. mdpi.comresearchgate.net Exothermic reactions, in particular, require careful temperature management to prevent thermal runaway, which can lead to decomposition of reactants and products.

Controlled Addition

The rate at which reactants are added can significantly influence the outcome of a reaction. Slow or portion-wise addition of a reactive species to a solution of this compound can help maintain a low instantaneous concentration of the reagent. This technique is often employed to:

Control the heat generated in highly exothermic reactions.

Minimize the formation of byproducts that may arise from high reagent concentrations.

Improve selectivity in cases where a reactant can react at multiple sites.

Continuous flow chemistry offers an advanced method for precise control over reagent addition and reaction time. rsc.org In a flow setup for the synthesis of 9-arylfluoren-9-ols, solutions of the ketone and the Grignard reagent are pumped at controlled flow rates into a reaction module where they mix and react. rsc.org This allows for excellent control over stoichiometry, reaction time, and temperature, leading to improved yields and purity.

The following table summarizes various reaction conditions reported for the synthesis of substituted fluorene derivatives, illustrating the importance of controlling these parameters.

Target CompoundStarting MaterialsReagents and ConditionsTemperatureYield
9,9-dimethyl-9H-fluorene FluoreneKOH, CH₃I, DMSORoom Temperature93%
9,9-bis(hydroxymethyl)-9H-fluorene Fluorene(CH₂O)n, NaOCH₃, DMSO/CH₃OH0 °C55%
9,9-bis[(pyridin-2-yl)methyl]-9H-fluorene FluoreneKOH, 2-(Bromomethyl)pyridine, Toluene/Water60 °C43%
9,9-Disubstituted Fluorenes 2-Iodobiphenyls, α-DiazoestersPd(OAc)₂, P(o-tol)₃, Bu₄NBr, K₂CO₃, KOAc, DMF70 °CNot specified

This table is interactive. You can sort and filter the data by clicking on the column headers.

Applications of 9 Bromofluorene in Chemical Synthesis and Materials Science

Precursor for Organic Compounds

The unique structural and electronic properties of the fluorene (B118485) scaffold, combined with the reactivity of the 9-bromo substituent, make 9-Bromofluorene a valuable intermediate in the synthesis of a diverse array of organic molecules.

Synthesis of Pharmaceuticals and Agrochemicals

This compound and its derivatives are utilized as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The fluorene moiety is a structural component in a number of biologically active compounds. While specific, large-scale pharmaceutical applications directly starting from this compound are not extensively documented in publicly available research, its role as a precursor to more complex fluorene derivatives is well-established. For instance, fluorene derivatives have been investigated for their potential in treating skin conditions.

In the agrochemical sector, intermediates are crucial for creating the active ingredients in pesticides, herbicides, and soil conditioners. The synthesis of these products often involves multi-step processes where building blocks like this compound can be used to construct the final complex molecules. The quality and purity of these intermediates are critical to the efficacy and safety of the final agrochemical products.

Building Block for Fluorescent Probes and Dyes

The fluorene ring system is known for its high fluorescence quantum yield and photostability, making it an excellent scaffold for the development of fluorescent probes and dyes. This compound serves as a key starting material in the synthesis of these molecules. The bromo-substituent at the 9-position allows for the facile introduction of various functionalities through reactions such as Suzuki coupling, enabling the synthesis of novel ter(9,9-diarylfluorene)s. These compounds exhibit enhanced thermal and morphological stability, intense blue fluorescence, and interesting reversible redox properties, making them suitable for applications in imaging and sensing.

Fluorescent probes are designed to bind to specific target molecules, such as proteins or nucleic acids, and emit light upon excitation, allowing for their detection and analysis. The modular nature of the synthesis starting from this compound allows for the incorporation of recognition groups that provide specificity for the target, and the fluorene core acts as the fluorophore.

Intermediate in Therapeutic Agent Synthesis (e.g., Anti-cancer, Anti-inflammatory Drugs)

The fluorene scaffold is present in a number of compounds with therapeutic potential, including anti-cancer and anti-inflammatory agents. While direct synthesis from this compound is not always the primary route, it serves as a valuable intermediate for creating a variety of fluorene derivatives that are then tested for their biological activity.

In the context of anti-cancer research, fluorene-triazole hybrids have been synthesized and have shown potential for inhibiting the growth of several cancer cell lines. For example, 1-(2-bromophenyl)-4-(9H-fluoren-9-yl)-1H-1,2,3-triazole and 1-(4-bromophenyl)-4-(2-fluoro-9H-fluoren-9-yl)-1H-1,2,3-triazole have demonstrated selective cytotoxicity against specific leukemia cell lines. researchgate.net Furthermore, novel 1,2,3-triazole-tethered 9-bromonoscapine derivatives have been synthesized and have shown better cytotoxicity than the parent compounds against breast cancer cell lines. buct.edu.cn

Fluorene derivatives have also been investigated for their anti-inflammatory properties. For instance, the fluorenyl core is found in the non-steroidal anti-inflammatory agent cicloprofen. wikipedia.org The synthesis of such compounds can involve intermediates derived from this compound.

Advanced Materials and Organic Electronics

This compound is a key building block in the development of advanced materials, particularly in the field of organic electronics. The ability to introduce various substituents at the 9-position allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Building Block for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells

Fluorene-based polymers have gained significant attention for their application in organic light-emitting diodes (OLEDs) due to their strong blue emission and good charge-transporting properties. This compound is a common precursor in the synthesis of these polymers. Through polymerization reactions like the Suzuki coupling, polyfluorenes can be synthesized. The properties of these polymers can be tuned by introducing different co-monomers, which can alter the emission color and improve device efficiency and stability.

Below is a table summarizing the performance of some OLEDs based on fluorene copolymers:

Copolymer CompositionMaximum Brightness (cd/m²)Maximum Current Efficiency (cd/A)
Fluorene with 9,10-dicyanophenanthrene (2.5 mol%)92303.33

Photoresists and Polymer Initiators

While the direct application of this compound in photoresist formulations is not widely documented, fluorene-based polymers are being explored for their potential in this area. Photoresists are light-sensitive materials used in photolithography to create patterns on a substrate. The thermal stability and etch resistance of fluorene-containing polymers could make them suitable for such applications.

In the field of polymer chemistry, derivatives of this compound can act as initiators for polymerization reactions. For example, 9,9′-Bifluorene-9,9′-diol, which can be synthesized from fluorene, has been investigated as a radical initiator for the polymerization of methyl methacrylate. This indicates the potential for this compound derivatives to be used in controlling polymerization processes. Radical polymerization is a widely used method for synthesizing a variety of polymers.

Synthesis of Chromophore-Labeled Polymers

This compound serves as a valuable reagent in the synthesis of chromophore-labeled polymers. One notable method involves the photolabeling of macromolecules. This process is initiated by the photodissociation of this compound, which leads to the formation of fluorenyl radicals. These radicals can then abstract a proton from a polymer chain, creating a polymer radical. The subsequent combination of the stable fluorenyl radical with the polymer radical results in the covalent attachment of the fluorenyl chromophore to the polymer backbone.

This photolabeling technique has been successfully applied to polystyrene, achieving high labeling efficiency with more than 40 labels per polymer chain. A significant advantage of this method is that it does not cause substantial changes in the molecular weight of the polymer. The resulting fluorescently labeled polymers are crucial for studying the structural, conformational, and dynamic properties of polymers using luminescence techniques.

Development of Hole-Transporting Materials (HTMs) in Photovoltaics

Fluorene derivatives, often synthesized from this compound, are integral to the development of efficient hole-transporting materials (HTMs) for optoelectronic devices, particularly perovskite solar cells (PSCs). The performance and stability of these devices are significantly influenced by the properties of the HTM.

Researchers have focused on designing solution-processable HTMs that form thermally stable amorphous films with high charge carrier mobility. By incorporating fluorenyl groups into molecular structures similar to the commercial HTM N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD), scientists have been able to improve solubility and carrier transport properties. For instance, the introduction of methyl groups can inhibit crystallization, leading to the formation of smooth, amorphous films, which are desirable for photovoltaic applications.

Furthermore, the modification of spiro[fluorene-9,9′-xanthene] (SFX)-based HTMs with N-(p-methoxyphenyl)-N′-(9,9′-dimethylfluoren-2-yl)amino (FPA) substituents has been explored. The number and position of these fluorene-terminated substituents can be tuned to optimize the HOMO energy level and thermal stability of the HTM. Such molecular engineering has led to the development of HTMs that outperform the standard spiro-OMeTAD in PSCs, achieving higher power conversion efficiencies.

Fluorene-Anthracene Compounds for Blue Light-Emitting Devices

In the field of organic light-emitting diodes (OLEDs), this compound is a key precursor for the synthesis of blue-emitting materials. By reacting 9-bromo-spiro[benzo[c]fluorene-7,9′-fluorene] (9-bromo-SBFF) with various anthracene-based boronic acids through the Suzuki coupling reaction, novel host materials for blue OLEDs have been prepared.

These fluorene-anthracene compounds are designed to exhibit high quantum yields, a wide energy gap, and good thermal and electronic stability. The bulky substituents at the 9 and 10-positions of the anthracene ring help to prevent molecular aggregation in the solid state, leading to amorphous compounds with efficient blue electroluminescence. Devices fabricated using these materials as hosts for blue dopants have shown promising performance, with high luminance efficiencies and deep blue emission spectra.

Photobase Generators

Synthesis of Tertiary Amine Photobase Generators

This compound is a versatile starting material for the synthesis of tertiary amine photobase generators (PBGs). nsf.govnih.gov These compounds are quaternary ammonium salts that, upon photolysis, release a free tertiary amine. nsf.govnih.gov One of the most efficient synthetic routes involves the reaction of a tertiary amine with this compound. nsf.gov This method has proven successful with a variety of tertiary amines, including quinuclidine, dimethylethylamine, triethylamine, and 1,4-diazabicyclo[2.2.2]octane (DABCO), with isolated yields ranging from 20% to 90%. nsf.gov

Another synthetic strategy combines the reaction of a primary or secondary amine with this compound, followed by exhaustive methylation. nsf.govnih.gov For example, the reaction of this compound with propylamine yields the intermediate 9′-fluorenylpropylamine, which can then be exhaustively methylated with iodomethane to produce 9′-fluorenyldimethylpropylammonium iodide. nsf.gov The fluorenyl system is particularly advantageous for creating a wide variety of tertiary amine photobase generators due to its relatively planar structure, which imposes fewer steric constraints compared to other systems. nsf.govnih.gov

Applications in Polymer and Materials Science

Photobase generators are crucial in polymer and materials science as photochemical sources for catalysts. nsf.gov The tertiary amines released upon photolysis of the fluorenyl-based quaternary ammonium salts can act as catalysts in various chemical processes. nsf.gov These photogenerated bases have applications in photo-induced polymerization, depolymerization, crosslinking, and de-crosslinking of polymers. chemicalbook.com They are also utilized in photo-imaging technologies and as catalysts for imidization reactions and the photocuring of epoxy resins. chemicalbook.com

The use of photobase generators offers several advantages, including spatiotemporal control of the catalytic reaction through light exposure. chemicalbook.com This is particularly beneficial in applications requiring precise patterning or curing of materials. chemicalbook.com

Specialized Synthetic Applications

Beyond its role in the synthesis of materials for optoelectronics and photobase generators, this compound finds use in more specialized synthetic applications.

One such application is in the synthesis of 9-borafluorene derivatives . These compounds are of interest due to their unique electronic and photophysical properties. 9-Bromo-9-borafluorene has been shown to be a highly effective reagent for the synthesis of dibenzoborepins through its reaction with diarylalkynes. nsf.gov The higher Lewis acidity of 9-bromo-9-borafluorene compared to its chloro- and OTf-substituted counterparts leads to a faster reaction rate. nsf.gov

Another specialized application of a derivative of this compound is in asymmetric synthesis as a protecting group . The 9-phenyl-9-fluorenyl (Pf) group, derived from 9-bromo-9-phenylfluorene (B18599), is used to protect the nitrogen atom of amino acids. nih.gov This bulky protecting group is particularly effective at preventing racemization of the α-chiral center of amino acid derivatives during various synthetic manipulations. nih.gov The protection is typically carried out by reacting the amino acid with 9-bromo-9-phenylfluorene in the presence of lead nitrate, which enhances the leaving group ability of the bromide. nih.gov

Heterocyclic Synthesis and Minimization of Side Reactions

This compound is a valuable substrate for the synthesis of fluorenyl-substituted heterocyclic compounds. The presence of the bromine atom at the 9-position provides a reactive site for nucleophilic substitution and for participation in metal-catalyzed cross-coupling and cycloaddition reactions. This targeted reactivity is crucial for minimizing the formation of unwanted side products.

One potential application of this compound in heterocyclic synthesis is through [3+2] cycloaddition reactions with 1,3-dipoles, such as azomethine ylides, to form substituted pyrrolidines. nih.govmdpi.comdntb.gov.uanih.govsemanticscholar.org In such a reaction, the azomethine ylide would react with a dipolarophile. While this compound itself is not a dipolarophile, it can be converted into a suitable precursor. For instance, dehydrobromination of this compound would yield 9-fluorenylidene, which can act as a dipolarophile. However, a more direct approach involves the reaction of this compound with a suitable nucleophile to introduce a group that can then participate in the cycloaddition.

The use of this compound in palladium-catalyzed reactions also offers a pathway to complex heterocyclic structures. nih.govnih.govresearchgate.netdntb.gov.ua Palladium-catalyzed cross-coupling reactions, for example, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity. This approach enables the direct linkage of the fluorenyl moiety to various heterocyclic systems.

The key advantage of using this compound in these syntheses lies in the precise control over the point of substitution. By starting with the bromine atom at the desired position, chemists can avoid the formation of isomeric byproducts that might arise from the direct functionalization of the fluorene core. This regioselectivity leads to cleaner reactions and higher yields of the target heterocyclic compound, simplifying purification processes and reducing waste.

Synthesis of Fluorenyl Alcohol Derivatives and Darzens Epoxides

A novel and efficient method for the synthesis of fluorenyl alcohol derivatives involves the reductive dehalogenation of this compound in the presence of various aldehydes and dicarbonyl compounds. This reaction is initiated by tetrakis(dimethylamino)ethylene (TDAE), a strong reducing agent. The reaction proceeds under mild conditions and affords the desired fluorenyl alcohols in moderate to good yields. nih.gov

The proposed mechanism involves a two-step single electron transfer (SET) from TDAE to this compound. The initial SET results in the cleavage of the carbon-bromine bond, forming a 9-fluorenyl radical. A subsequent SET reduces the radical to the corresponding fluorenyl anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde or dicarbonyl compound, leading to the formation of an alcoholate intermediate, which upon hydrolysis yields the final fluorenyl alcohol derivative. nih.gov

Interestingly, this reaction also produces Darzens epoxides as by-products in low yields. The formation of these epoxides is hypothesized to occur via a Darzens-type reaction where the initially formed alcoholate deprotonates another molecule of this compound, generating a 9-bromofluorenyl anion. This anion then reacts with the aldehyde to form the epoxide. nih.gov

The scope of this reaction is quite broad, with various aromatic, heteroaromatic, and dicarbonyl compounds successfully employed as electrophiles. The yields of the fluorenyl alcohol derivatives are generally good, particularly with aldehydes bearing electron-withdrawing groups.

Table 1: Synthesis of Fluorenyl Alcohol Derivatives and Darzens Epoxides from this compound
ElectrophileFluorenyl Alcohol DerivativeYield (%)Darzens EpoxideYield (%)
4-Chlorobenzaldehyde4-Chloro-α-(9H-fluoren-9-yl)benzenemethanol752-(4-Chlorophenyl)-3-(9H-fluoren-9-ylidene)oxirane10
4-Cyanobenzaldehyde4-Cyano-α-(9H-fluoren-9-yl)benzenemethanol752-(4-Cyanophenyl)-3-(9H-fluoren-9-ylidene)oxirane15
4-Fluorobenzaldehyde4-Fluoro-α-(9H-fluoren-9-yl)benzenemethanol652-(4-Fluorophenyl)-3-(9H-fluoren-9-ylidene)oxirane12
Benzaldehydeα-(9H-Fluoren-9-yl)benzenemethanol552-Phenyl-3-(9H-fluoren-9-ylidene)oxirane20
4-Methoxybenzaldehyde4-Methoxy-α-(9H-fluoren-9-yl)benzenemethanol342-(4-Methoxyphenyl)-3-(9H-fluoren-9-ylidene)oxirane6
Pyridine-4-carboxaldehydeα-(9H-Fluoren-9-yl)-4-pyridinemethanol422-(4-Pyridinyl)-3-(9H-fluoren-9-ylidene)oxirane-
Diethyl ketomalonateDiethyl 2-(9H-fluoren-9-yl)-2-hydroxypropanedioate70--

Preparation of Quaternary Ammonium Salts

Quaternary ammonium salts derived from this compound are synthesized through the Menschutkin reaction. wikipedia.orgtue.nlresearchgate.net This reaction involves the nucleophilic substitution of the bromine atom in this compound by a tertiary amine. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the carbon atom bonded to the bromine, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. This results in the formation of a quaternary ammonium salt, where the nitrogen atom is covalently bonded to four carbon atoms and carries a positive charge, which is balanced by the bromide anion. wikipedia.orgresearchgate.net

The Menschutkin reaction is a classic example of an SN2 reaction. The rate of the reaction is influenced by several factors, including the nature of the alkyl halide, the tertiary amine, and the solvent. As this compound is a secondary alkyl halide, the reaction proceeds readily. The choice of the tertiary amine can be varied to introduce different alkyl or aryl groups onto the nitrogen atom, allowing for the synthesis of a wide range of quaternary ammonium salts with tailored properties.

These fluorenyl-containing quaternary ammonium salts have potential applications as phase-transfer catalysts, biocides, and as precursors for the synthesis of other functional materials.

Table 2: Representative Synthesis of a Quaternary Ammonium Salt from this compound
Reactant 1Reactant 2SolventProduct
This compoundTriethylamineAcetonitrile9-Fluorenyltriethylammonium bromide

Spectroscopic and Computational Characterization of 9 Bromofluorene and Its Derivatives

Spectroscopic Analysis in Mechanistic Studies (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structural details and dynamic processes of molecules, making it highly valuable for mechanistic studies involving 9-bromofluorene. In a typical reaction, ¹H NMR spectroscopy can be used to monitor the progress by observing the disappearance of signals corresponding to the reactants and the simultaneous appearance of signals for the products.

For this compound, the proton at the 9-position is of particular interest. Its chemical shift is distinct from the aromatic protons of the fluorenyl rings. In a mechanistic study, such as a substitution or elimination reaction, the signal for this C9-H proton (in a derivative) or the changing environment of the aromatic protons would be carefully monitored. For instance, in a substitution reaction where the bromine atom is replaced by another group, significant changes in the chemical shifts of the protons nearest to the C9 position would provide evidence for the transformation and could help in determining the reaction rate and mechanism. While detailed mechanistic studies using NMR are specific to each reaction, the fundamental approach of tracking signal changes over time remains a cornerstone of kinetic and mechanistic analysis in organic chemistry.

Computational Chemistry for Understanding Electronic and Steric Properties

Computational chemistry offers profound insights into the intrinsic properties of this compound that govern its reactivity. Through methods like Density Functional Theory (DFT), chemists can model the molecule's behavior with high accuracy.

The bromine atom at the 9-position significantly influences the electronic landscape of the fluorene (B118485) system. As an electronegative halogen, bromine exerts a strong electron-withdrawing inductive effect. This effect alters the electron density distribution across the molecule. Computational studies on halogenated fluorenes show that the presence of electron-withdrawing groups tends to decrease the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is less stable and more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net This electronic perturbation is central to the chemical reactivity of this compound, particularly at the C9 position.

Steric hindrance refers to the spatial congestion around a reactive site, which can impede the approach of a reactant. The 9-position of fluorene is flanked by two bulky aromatic rings. The addition of a bromine atom at this position creates a highly congested environment.

Computational studies are crucial for quantifying the energetic penalties associated with this steric crowding in different reaction pathways. nih.gov For bimolecular reactions like the Sₙ2 mechanism, which requires a specific "backside attack" trajectory, the steric bulk around the C9 carbon in this compound presents a significant energetic barrier. nih.gov In contrast, reaction pathways that alleviate this steric strain are often favored. For example, an Sₙ1-type mechanism, which involves the departure of the bromide ion to form a planar, sp²-hybridized fluorenyl cation intermediate, is less affected by steric hindrance. Computational modeling can precisely calculate the activation energies for these competing pathways, confirming that the high steric congestion at the C9 position disfavors concerted mechanisms like Sₙ2. nih.gov

The thermodynamic stability and reactivity of this compound can be quantified through properties like its enthalpy of formation. Computational chemistry provides reliable estimates for these values. High-level composite model chemistry methods, such as G3 and G4, are employed to achieve high accuracy in these calculations. researchgate.netrsc.org These methods are benchmarked against experimental data where available and provide a reliable route to thermodynamic data for reactive intermediates and transition states. researchgate.net

Molecular orbital (MO) theory provides a detailed picture of the electronic structure of this compound. Calculations are used to determine the energies and spatial distributions of the frontier molecular orbitals—the HOMO and LUMO. researchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

In the fluorene system, the HOMO and LUMO are typically π-orbitals distributed across the aromatic framework. nih.gov The introduction of the bromine atom at the C9 position perturbs these orbitals. As noted, the electronegativity of bromine lowers the energy of the LUMO, contributing to a reduced HOMO-LUMO gap. researchgate.net Quantum chemical calculations, often performed with software like Gaussian 09 using methods such as B3LYP/6-31G(d), can visualize these orbitals and quantify their energy levels. researchgate.netresearchgate.net This analysis is fundamental to understanding the molecule's electronic transitions and its behavior in charge-transfer processes.

The strength of the carbon-bromine bond is a critical factor in the reactivity of this compound. Bond Dissociation Energy (BDE) is the energy required to break this bond homolytically. Computational chemists perform benchmark calculations to determine the most accurate methods for predicting BDEs.

Studies have shown that the C–Br bond in this compound is notably weak compared to C-Br bonds in other polycyclic aromatic hydrocarbons. semanticscholar.org This weakness is attributed to the stability of the resulting 9-fluorenyl radical. In assessing computational methods, composite models like G4 are considered highly accurate. rsc.orgsemanticscholar.org Among DFT methods, the ωB97X-D functional combined with the 6-311++G(d,p) basis set has demonstrated the best performance for calculating C-Br BDEs in this class of compounds. rsc.orgsemanticscholar.org

Data Tables

Table 1: Performance of Selected Computational Methods for Thermodynamic Properties of Brominated Aromatic Hydrocarbons

PropertyBest Performing Composite MethodBest Performing DFT Method
Enthalpy of Formation (ΔHf)G4ωB97X-D/cc-pVTZ rsc.orgsemanticscholar.org
Bond Dissociation Energy (BDE)G4ωB97X-D/6-311++G(d,p) rsc.orgsemanticscholar.org

Table 2: Calculated C-Br Bond Dissociation Energy (BDE) in this compound

Computational MethodCalculated BDE (kJ/mol at 298K)
G4~225
ωB97X-D/6-311++G(d,p)~228
M06-2X/6-311++G(d,p)~230
B2PLYP-D3/6-311++G(d,p)~232
(Data derived from benchmark studies on polycyclic aromatic hydrocarbons) semanticscholar.org

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for 9-Bromofluorene Transformations

The transformation of this compound into more complex molecules is often reliant on catalytic processes. Future research is poised to move beyond traditional methods and explore more efficient, selective, and sustainable catalytic systems. A key area of development will be the design of novel catalysts for the activation of the C-Br bond at the 9-position of the fluorene (B118485) ring. While palladium-catalyzed cross-coupling reactions are well-established, the exploration of catalysts based on more abundant and less expensive metals like copper, nickel, and iron is a growing trend.

Furthermore, the development of photocatalytic systems that can facilitate the transformation of this compound under mild conditions is a highly promising research direction. These systems could enable new types of reactions that are not accessible through traditional thermal methods. The use of organocatalysts and biocatalysts also presents an exciting frontier for enantioselective transformations of this compound derivatives, leading to the synthesis of chiral molecules with potential applications in pharmaceuticals and advanced materials.

A summary of potential novel catalytic approaches is presented in the table below:

Catalytic SystemResearch FocusPotential Advantages
Earth-Abundant Metal Catalysts Developing catalysts based on Fe, Cu, Ni for cross-coupling reactions.Lower cost, increased sustainability, and potentially novel reactivity.
Photoredox Catalysis Utilizing visible light to drive reactions of this compound.Mild reaction conditions, high selectivity, and access to unique reaction pathways.
Organocatalysis Employing small organic molecules as catalysts for asymmetric synthesis.Metal-free conditions, high enantioselectivity, and operational simplicity.
Biocatalysis Using enzymes to perform selective transformations.High specificity, environmentally friendly conditions, and potential for novel products.

Exploration of New Synthetic Pathways and Derivatizations

While numerous derivatives of this compound have been synthesized, there is still vast untapped potential for creating novel molecular architectures. Future research will likely focus on the development of innovative synthetic methodologies that allow for the precise and efficient modification of the fluorene core. This includes the exploration of C-H activation reactions on the aromatic rings of this compound, which would provide a more direct and atom-economical way to introduce new functional groups.

Another unexplored avenue is the use of this compound as a building block in multicomponent reactions. These reactions, where three or more reactants combine in a single step, offer a powerful tool for rapidly generating molecular complexity. The development of novel multicomponent reactions involving this compound could lead to the discovery of new classes of compounds with interesting biological or material properties. Furthermore, the synthesis of polymeric materials derived from this compound is an area with significant room for exploration, potentially leading to new polymers with unique optical and electronic properties.

Advanced Applications in Functional Materials and Organic Electronics

Fluorene derivatives are already key components in organic light-emitting diodes (OLEDs) and other organic electronic devices. Future research will aim to leverage the unique properties of this compound to create even more advanced functional materials. One promising area is the development of new hole-transporting and electron-transporting materials for next-generation solar cells, such as perovskite and organic photovoltaics. The ability to fine-tune the electronic properties of this compound derivatives through chemical modification makes them ideal candidates for these applications.

Moreover, the incorporation of this compound into porous organic frameworks (POFs) and metal-organic frameworks (MOFs) is an emerging research direction. These materials have potential applications in gas storage, separation, and catalysis. The rigid and planar structure of the fluorene core could impart desirable properties to these frameworks. The development of sensors based on this compound derivatives is another area of interest, where changes in the fluorescence or electronic properties of the molecule upon binding to a specific analyte could be used for detection. The potential for these materials in flexible and transparent electronics is also a significant driver for future research. geneticliteracyproject.org

In-depth Mechanistic Studies using Advanced Analytical Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and materials. Future research will increasingly rely on advanced analytical techniques to probe the intricate details of these reactions. In-situ spectroscopic techniques, such as infrared (IR), Raman, and UV-Vis spectroscopy, will be instrumental in monitoring the real-time evolution of reactants, intermediates, and products. ou.edu This will provide invaluable kinetic and mechanistic information that is often difficult to obtain through traditional methods. rsc.orgosti.gov

The application of techniques like transient absorption spectroscopy can shed light on the behavior of short-lived excited states and reactive intermediates, which is particularly relevant for understanding photochemical reactions of this compound. Furthermore, advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS), can be used to identify and characterize complex reaction intermediates and products.

Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry is becoming an indispensable tool in modern chemical research. In the context of this compound, future research will increasingly utilize computational modeling to predict the properties and reactivity of new derivatives and to guide the design of novel materials. Density functional theory (DFT) calculations can be used to predict the electronic structure, optical properties, and charge transport characteristics of this compound-based materials, thereby accelerating the discovery of new candidates for organic electronic devices.

Molecular dynamics (MD) simulations can provide insights into the morphology and intermolecular interactions in thin films of this compound derivatives, which are crucial for understanding the performance of organic electronic devices. Furthermore, computational modeling can be used to elucidate complex reaction mechanisms, to predict the outcomes of reactions, and to design more efficient catalysts for the transformation of this compound. This in silico approach will play a vital role in streamlining the experimental workflow and in making the discovery of new materials and reactions more efficient.

The synergy between advanced computational modeling and experimental validation will be key to unlocking the full potential of this compound in the years to come.

Q & A

What are the common synthetic routes for preparing 9-Bromofluorene derivatives, and how can researchers optimize reaction yields?

Level : Basic
Methodological Answer :
The synthesis of this compound derivatives often involves nucleophilic substitution or coupling reactions. For example, this compound reacts with urazole anions in DMSO under nitrogen atmosphere to form fluorenylurazoles, yielding mixtures of isomers that require chromatographic separation . Optimization includes controlling stoichiometry (e.g., equimolar ratios of reactants), solvent selection (polar aprotic solvents like DMSO enhance reactivity), and reaction duration (12–24 hours for complete conversion). Monitoring via TLC or HPLC is critical to track intermediate stability .

What purification techniques are recommended for isolating this compound-based oligomers?

Level : Basic
Methodological Answer :
Column chromatography (silica gel, hexane/ethyl acetate gradients) is widely used for isolating this compound derivatives. For oligomers like 9,9-dioctylfluorene, recrystallization from ethanol or methanol improves purity. Evidence from fluorene boronic acid derivatives suggests that repeated washing with ice water post-synthesis removes unreacted starting materials . Purity verification via GC-MS or NMR (e.g., absence of proton signals at δ 4.5–5.5 ppm for residual solvents) is essential .

How should researchers handle this compound to ensure safety and stability during experiments?

Level : Basic
Methodological Answer :
this compound is classified under CLP regulations (EC No. 1272/2008) as hazardous, requiring PPE (gloves, lab coat, goggles) and handling in a fume hood. Storage conditions should avoid moisture and light (e.g., amber glass vials at 2–8°C). Safety protocols mandate spill containment with inert absorbents (vermiculite) and disposal via certified hazardous waste channels .

What analytical challenges arise in measuring the pKa of this compound derivatives, and how can they be addressed?

Level : Advanced
Methodological Answer :
The pKa of this compound derivatives (e.g., fluorenylurazoles) is challenging due to anion instability in polar solvents like DMSO. Indirect methods, such as equilibrium studies with stronger bases (e.g., potassium t-butoxide) or computational modeling (DFT calculations), provide approximations. For example, the pKa of 9H-fluorene in DMSO is 22.6, but bromo-substituted analogs require extrapolation from related compounds .

How can researchers resolve contradictions in reported reactivity or electronic properties of this compound across studies?

Level : Advanced
Methodological Answer :
Contradictions often stem from differences in experimental conditions (e.g., solvent polarity, temperature) or substituent effects. Systematic replication studies with controlled variables (e.g., identical molar ratios, reaction times) are critical. For electronic properties, UV-Vis spectroscopy and cyclic voltammetry can clarify discrepancies in charge-transfer behavior. Cross-referencing data with computational simulations (e.g., HOMO-LUMO gap analysis) validates experimental findings .

What role does this compound play in modulating electronic properties of conjugated polymers?

Level : Advanced
Methodological Answer :
this compound acts as a precursor for Suzuki-Miyaura cross-coupling to construct π-conjugated polymers. Its bromine atom facilitates selective functionalization at the 9-position, enabling tailored bandgap engineering. For example, coupling with boronic acid derivatives produces polyfluorenes with tunable emission wavelengths (450–600 nm). Characterization via GPC (for molecular weight) and AFM (for morphology) ensures structural consistency .

How can researchers mitigate side reactions when using this compound in heterocyclic synthesis?

Level : Advanced
Methodological Answer :
Side reactions (e.g., dimerization or dehydrohalogenation) are minimized by:

  • Using anhydrous solvents (DMSO, THF) to prevent hydrolysis.
  • Maintaining low temperatures (0–5°C) during anion formation.
  • Adding this compound dropwise to avoid localized excess.
    Post-reaction quenching with ice water precipitates products while inactivating unreacted reagents .

What strategies ensure reproducibility in studies involving this compound-based intermediates?

Level : Basic
Methodological Answer :
Reproducibility requires:

  • Detailed documentation of synthetic steps (e.g., solvent volumes, stirring speeds).
  • Standardized characterization methods (e.g., 1^1H NMR integration ratios for purity).
  • Cross-lab validation using reference compounds (e.g., commercially available this compound derivatives) .

How do substituents at the 9-position influence the photophysical properties of fluorene derivatives?

Level : Advanced
Methodological Answer :
Electron-withdrawing groups (e.g., Br) at the 9-position reduce fluorescence quantum yields due to enhanced intersystem crossing. Comparative studies using UV-Vis and fluorescence spectroscopy show that bromine substitution redshifts emission maxima by ~20 nm compared to unsubstituted fluorene. Time-resolved spectroscopy (TCSPC) quantifies excited-state lifetimes, correlating substituent effects with non-radiative decay pathways .

What are the best practices for designing controlled experiments to study this compound reaction mechanisms?

Level : Advanced
Methodological Answer :

  • Use isotopic labeling (e.g., deuterated solvents) to track reaction pathways via 2^2H NMR.
  • Employ kinetic studies (e.g., pseudo-first-order conditions) to determine rate laws.
  • Compare with analogous compounds (e.g., 9-Chlorofluorene) to isolate electronic vs. steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.